Tubulin/HDAC-IN-1

Anticancer Cytotoxicity Drug Discovery

Tubulin/HDAC-IN-1 (Compound 12a) is a synthetically derived quinoline-2-carbonitrile-based hydroxamic acid that functions as a dual inhibitor of tubulin polymerization and histone deacetylase (HDAC) activity. It belongs to a rationally designed series of multi-target agents intended to overcome the limitations of single-target anticancer therapies by simultaneously disrupting microtubule dynamics and modulating epigenetic regulation through HDAC inhibition, with selectivity primarily directed toward HDAC8.

Molecular Formula C21H18N4O3
Molecular Weight 374.4 g/mol
Cat. No. B12394904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin/HDAC-IN-1
Molecular FormulaC21H18N4O3
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCN(C1=CC(=C(C=C1)OC)C=CC(=O)NO)C2=CC(=NC3=CC=CC=C32)C#N
InChIInChI=1S/C21H18N4O3/c1-25(19-12-15(13-22)23-18-6-4-3-5-17(18)19)16-8-9-20(28-2)14(11-16)7-10-21(26)24-27/h3-12,27H,1-2H3,(H,24,26)/b10-7+
InChIKeyQHXOKFICRLZQNX-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin/HDAC-IN-1: A Quinoline-2-Carbonitrile-Based Dual Tubulin Polymerization and HDAC Inhibitor for Anticancer Research Procurement


Tubulin/HDAC-IN-1 (Compound 12a) is a synthetically derived quinoline-2-carbonitrile-based hydroxamic acid that functions as a dual inhibitor of tubulin polymerization and histone deacetylase (HDAC) activity [1]. It belongs to a rationally designed series of multi-target agents intended to overcome the limitations of single-target anticancer therapies by simultaneously disrupting microtubule dynamics and modulating epigenetic regulation through HDAC inhibition, with selectivity primarily directed toward HDAC8 [1].

Why Generic Substitution Fails: The Specific Multitarget Profile of Tubulin/HDAC-IN-1 Cannot Be Replicated by Single-Target Agents


Substituting Tubulin/HDAC-IN-1 with a conventional single-target tubulin polymerization inhibitor (e.g., CA-4) or a selective HDAC inhibitor (e.g., PCI-34051 for HDAC8) fails to recapitulate its integrated mechanism of action, which is critical for overcoming drug resistance and achieving potent antiproliferative synergy [1]. Unlike such alternatives, Tubulin/HDAC-IN-1 concurrently engages both targets within the same molecule, leading to a distinct pharmacological profile that cannot be achieved by simple combination therapy; direct comparative data within the same study confirm that its dual inhibitory profile delivers superior antiproliferative potency (averaged IC50 0.6 nM) against a panel of cancer cell lines, including CA-4-resistant and multidrug-resistant cells, where single-target agents exhibit markedly reduced efficacy [1].

Quantitative Differentiation Evidence for Tubulin/HDAC-IN-1 Versus Closest Analogs and In-Class Alternatives


Superior Averaged Antiproliferative Potency: Tubulin/HDAC-IN-1 (12a) vs. 12d and Reference Cytotoxic Agents

Tubulin/HDAC-IN-1 (Compound 12a) demonstrated the most potent averaged antiproliferative activity among the quinoline-2-carbonitrile-based hydroxamic acid series, with an averaged IC50 of 0.6 nM across a panel of human cancer cell lines, surpassing the closest analog 12d (averaged IC50 of 0.7 nM) [1]. This 0.1 nM difference reflects consistent, measurable gains in cellular potency that position 12a as the lead compound of the series [1].

Anticancer Cytotoxicity Drug Discovery

Sustained Potency Against Drug-Resistant Models: 12a Overcomes CA-4 and Multidrug Resistance

While single-target tubulin inhibitors such as combretastatin A-4 (CA-4) are susceptible to resistance mechanisms, Tubulin/HDAC-IN-1 (12a) retained high cytotoxicity against CA-4-resistant colon-carcinoma cells and multidrug-resistant leukemia cells, a property that was directly compared and reported in the same study [1]. This dual inhibitory mechanism mitigates the emergence of resistance, a common limitation observed with CA-4 and other single-target microtubule-targeting agents [1].

Drug Resistance CA-4-Resistant Multidrug Resistance

Enhanced In Vitro Metabolic Stability: 12a vs. isoCA-4 in Human and Rat Liver Microsomes

Among the lead compounds, Tubulin/HDAC-IN-1 (12a) exhibited superior in vitro metabolic stability compared to isoCA-4, as measured by intrinsic clearance (CLint) in human liver microsomes (HLM) and rat liver microsomes (RLM), with a half-life of 32 h in HLM and 6.6 h in RLM [1]. This stability profile contrasts sharply with the rapid clearance typical of isoCA-4 and related stilbenoid tubulin inhibitors, indicating a more favorable pharmacokinetic disposition for in vivo studies [1].

Metabolic Stability Intrinsic Clearance Microsomes

HDAC8 Selectivity and Isozyme Inhibition Profile: 12a Compared to Pan-HDAC Inhibitors

Tubulin/HDAC-IN-1 (12a) selectively inhibits HDAC8 with an IC50 of 150 nM, while also inhibiting HDAC6 (IC50 = 1 μM) and HDAC11 (IC50 = 1.9 μM) [1]. This selectivity profile is distinct from pan-HDAC inhibitors such as vorinostat (SAHA) that broadly inhibit class I HDACs (HDAC1, 2, 3) with higher potency, potentially reducing off-target transcriptional effects [1]. The preferential activity against HDAC8 is significant because HDAC8 is a cytoplasmic deacetylase implicated in contractile protein function and cancer cell migration, complementing the tubulin polymerization inhibition mechanism [1].

HDAC8 Isoform Selectivity HDAC6/11

In Vivo Tumor Growth Suppression: 12a Demonstrates Efficacious Tumor Control in Fibrosarcoma Model

In the MCA205 fibrosarcoma syngeneic mouse model, Tubulin/HDAC-IN-1 (12a) displayed high potency in suppressing tumor growth, demonstrating that the dual mechanism of action translates into robust in vivo efficacy [1]. This contrasts with many early-stage dual inhibitors that exhibit potent in vitro activity but fail to achieve meaningful tumor control in vivo due to poor pharmacokinetics or target engagement; the data for 12a confirm favorable in vivo behavior consistent with its high metabolic stability [1].

In Vivo Efficacy Tumor Growth Inhibition MCA205

Scienctific and Preclinical Applications of Tubulin/HDAC-IN-1 Based on Quantitative Evidence


Lead Optimization and SAR Studies in Multi-target Anticancer Drug Discovery

Tubulin/HDAC-IN-1 serves as a benchmark lead compound for structure-activity relationship (SAR) campaigns aimed at improving the potency, selectivity, and pharmacokinetic profile of quinoline-based dual tubulin/HDAC inhibitors. Its sub-nanomolar averaged cytotoxicity (0.6 nM), selective HDAC8 inhibition (150 nM IC50), and extended metabolic stability (HLM t1/2 32 h) establish a quantitative reference point for evaluating newly synthesized analogs, enabling rational procurement by medicinal chemistry teams seeking validated starting points for lead optimization [1].

Mechanistic Elucidation of HDAC8/Tubulin Crosstalk in Drug-Resistant Cancer Models

Researchers investigating the intersection of epigenetic regulation and cytoskeletal dynamics can use Tubulin/HDAC-IN-1 as a chemical probe to dissect HDAC8-specific functions in mitosis and microtubule stability. Its demonstrated activity against CA-4-resistant colon-carcinoma and multidrug-resistant leukemia cells, as reported in the primary publication, supports its application in experiments designed to understand resistance mechanisms and identify synthetic-lethal interactions that depend on concurrent HDAC8 and tubulin modulation [1].

In Vivo Proof-of-Concept Studies for Dual-Mechanism Anticancer Efficacy

Preclinical pharmacology groups conducting in vivo efficacy trials can utilize Tubulin/HDAC-IN-1 (12a) for proof-of-concept studies in solid tumor models, based on its validated tumor growth suppression in the MCA205 fibrosarcoma model and its favorable metabolic stability profile. The compound's demonstrated ability to combine nanomolar cellular potency with substantial microsomal stability addresses a critical procurement requirement for studies transitioning from in vitro to systemic administration in rodent models [1].

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